molecular formula C₁₃H₁₂D₅N₅O₄ B1157952 N6-Propionyl Cordycepin-d5

N6-Propionyl Cordycepin-d5

カタログ番号: B1157952
分子量: 312.34
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N6-Propionyl Cordycepin-d5 (CAS: 77378-04-2 for non-deuterated form; deuterated form referenced in and ) is a deuterium-labeled derivative of N6-Propionyl Cordycepin, a modified nucleoside analog. Cordycepin (3′-deoxyadenosine), the parent compound, is known for its antitumor, anti-inflammatory, and immunomodulatory properties. The N6-propionyl substitution enhances metabolic stability and bioavailability by reducing enzymatic deamination. The deuterated variant (-d5) incorporates five deuterium atoms, likely within the propionyl group, to study pharmacokinetic profiles via isotope tracing, a common practice in drug development to track metabolic pathways and improve compound stability.

特性

分子式

C₁₃H₁₂D₅N₅O₄

分子量

312.34

同義語

3’-Deoxy-N-(1-oxopropyl)adenosine-d5; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N6-Propionyl Cordycepin-d5 and related adenosine derivatives:

Compound Structural Modification CAS Number Key Properties/Applications References
N6-Propionyl Cordycepin-d5 N6-propionyl group + 5 deuterium atoms Not explicitly listed (parent: 77378-04-2) Used in metabolic studies; deuterium slows CYP450-mediated metabolism, enhancing traceability in vivo.
N6-Lauroyl Cordycepin N6-lauroyl (C12 acyl chain) 77378-06-4 Increased lipophilicity improves membrane permeability; used in cancer cell uptake studies.
2-Iodo Adenosine Iodine substitution at C2 35109-88-7 Alters hydrogen bonding; used in receptor binding assays to probe adenosine kinase activity.
5'-O-Acetyl Adenosine Acetyl group at 5'-OH 2140-25-2 Enhances stability against phosphatases; common prodrug strategy for nucleoside analogs.
Regadenoson Non-nucleoside adenosine A2A agonist 313348-27-5 Clinically approved vasodilator; contrasts with cordycepin derivatives in mechanism and use.

Key Findings:

Metabolic Stability: The deuterium in N6-Propionyl Cordycepin-d5 reduces metabolic clearance via the isotope effect, making it superior to non-deuterated analogs for pharmacokinetic studies. N6-Lauroyl Cordycepin’s long acyl chain increases lipophilicity (LogP >3) but may limit aqueous solubility, whereas the propionyl group in N6-Propionyl Cordycepin-d5 balances solubility and membrane permeability.

Therapeutic Applications: Regadenoson (a non-nucleoside agonist) and 2-Iodo Adenosine target adenosine receptors directly, unlike cordycepin derivatives, which primarily inhibit RNA synthesis or modulate immune pathways.

Synthetic Utility: 5'-O-Acetyl Adenosine serves as a prodrug, while acylated cordycepin derivatives (e.g., N6-propionyl) resist deamination, extending half-life in biological systems.

Research and Regulatory Considerations

  • N6-Propionyl Cordycepin-d5 is marketed as a research standard (e.g., TRC P786602 in ) but lacks clinical trial data, unlike Regadenoson, which has robust safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。